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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-nitroaniline

Cat. No.: B11730952

Get Quote

In the landscape of pharmaceutical and materials science, the substituted aniline scaffold is a

cornerstone of molecular design. The strategic placement of functional groups on the aniline

ring provides a versatile platform for constructing complex molecular architectures with tailored

electronic and steric properties. 4-Bromo-2-fluoro-3-nitroaniline emerges as a particularly

valuable building block, combining a unique constellation of functionalities that offer multi-

faceted reactivity. The presence of a bromine atom provides a handle for cross-coupling

reactions, the fluorine atom can enhance metabolic stability and binding affinity, the nitro group

is a precursor to a reactive amine or can act as an electron-withdrawing group, and the primary

amine itself is a key site for derivatization.[1][2] This guide, intended for the practicing scientist,

delves into the essential chemical characteristics of this compound, providing a framework for

its effective utilization in research and development.

Core Physicochemical and Structural Properties
4-Bromo-2-fluoro-3-nitroaniline is a solid, typically appearing as a pale-yellow to yellow-

brown powder at room temperature.[3] Its structural and physical properties are dictated by the

interplay of its four distinct functional groups on the benzene ring.
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Chemical Name: 4-Bromo-2-fluoro-3-nitroaniline

CAS Number: 886762-75-0

Molecular Formula: C₆H₄BrFN₂O₂

Molecular Weight: 235.01 g/mol [4]

SMILES: Nc1c([O-])c(F)cc(Br)c1

InChI Key: DTMANVRIDHGRKN-UHFFFAOYSA-N

Physical Properties
A compilation of the key physical data for 4-Bromo-2-fluoro-3-nitroaniline is presented below.

This data is essential for planning reactions, purification procedures, and for safe storage and

handling.

Property Value Source(s)

Physical Form
Solid, Pale-yellow to Yellow-

brown Powder
[3]

Melting Point 138-140 °C [4]

Boiling Point
322.7 °C at 760 mmHg

(Predicted)
[4]

Density 1.896 g/cm³ (Predicted) [4]

LogP 3.183 (Predicted) [4]

Purity Typically ≥97% [3][5]

Spectroscopic Profile: A Guide to Structural
Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical

compound. While a comprehensive experimental dataset for 4-Bromo-2-fluoro-3-nitroaniline
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is not publicly available, we can predict its characteristic spectral features based on the known

effects of its functional groups and by referencing analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

two distinct signals in the aromatic region, corresponding to the two protons on the benzene

ring. These signals will appear as doublets or doublet of doublets due to coupling with each

other and with the adjacent fluorine atom. The amine (-NH₂) protons will likely appear as a

broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique

signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative

fluorine, bromine, and nitro groups will be significantly shifted. For comparison, the ¹³C NMR

spectrum of the related compound 4-bromo-2-fluoroaniline shows signals around δ = 152.6,

150.2, 133.9, 127.5, 118.8, and 109.0 ppm.[6]

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the

fluorine atom, with its chemical shift influenced by the adjacent nitro and amino groups.

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the functional

groups. Expected peaks include N-H stretching for the amine group (around 3300-3500

cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and

1340 cm⁻¹, respectively), and C-Br and C-F stretching in the fingerprint region. The related

compound 4-bromo-2-nitroaniline shows a characteristic NH₂ peak at 3472 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio). Therefore, two peaks of nearly equal intensity at m/z 234 and 236 would be expected.

Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-fluoro-3-nitroaniline lies in the distinct reactivity of its

functional groups, which can be addressed selectively under different reaction conditions.

Key reaction sites of 4-Bromo-2-fluoro-3-nitroaniline.

The Bromo Group: This is arguably the most versatile handle for synthetic elaboration. The

bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions,
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such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the formation

of new carbon-carbon or carbon-nitrogen bonds, providing a gateway to a vast array of more

complex molecules.[8]

The Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring

towards electrophilic aromatic substitution. Its primary utility is as a precursor to an amino

group. Reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or iron in acidic media)

yields the corresponding diamine, a critical intermediate for the synthesis of heterocyclic

compounds like benzimidazoles.[9]

The Amino Group: The primary amine is nucleophilic and can undergo standard

transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type

reactions. Its basicity is reduced by the electron-withdrawing effects of the adjacent nitro

group and the fluorine atom.

The Fluoro Group: Fluorine substitution is a common strategy in drug design to block

metabolic oxidation, increase binding affinity, and modulate pKa.[1] While the C-F bond is

generally strong, the fluorine atom can activate the ring for nucleophilic aromatic substitution,

although this typically requires harsh conditions.

Experimental Protocols: Synthesis and Application
Proposed Synthesis of 4-Bromo-2-fluoro-3-nitroaniline
A logical synthetic route to 4-Bromo-2-fluoro-3-nitroaniline would involve the nitration of a

commercially available precursor, 4-bromo-2-fluoroaniline. The directing effects of the amine

(ortho, para-directing) and fluorine (ortho, para-directing) would favor substitution at the 3- and

5-positions. The steric hindrance from the bromine and fluorine atoms would likely favor

nitration at the 3-position.
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Step 1: Nitration

Step 2: Workup & Purification

4-Bromo-2-fluoroaniline Crude Product Mixture

Nitrating Agent
(e.g., HNO₃/H₂SO₄)

Neutralization & Extraction Column Chromatography Pure 4-Bromo-2-fluoro-3-nitroaniline

Click to download full resolution via product page

Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol:

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

Substrate Addition: Slowly add 4-bromo-2-fluoroaniline (1.0 eq) to the cold sulfuric acid while

maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.[10]

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to

cold concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring

the temperature does not exceed 10 °C.

Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Neutralization: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or

sodium hydroxide solution) until a precipitate forms. Maintain the temperature below 20 °C.

Isolation: Filter the solid precipitate, wash it thoroughly with cold water until the washings are

neutral, and dry it under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol/water) or by silica gel column chromatography to yield pure 4-Bromo-2-fluoro-
3-nitroaniline.[9]

Causality Note: The use of sulfuric acid as a solvent protonates the amine, but more

importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺),

which is the active nitrating species. The reaction is performed at low temperatures to control

the exothermic reaction and to minimize the formation of by-products.

Representative Application: Suzuki-Miyaura Cross-
Coupling
This protocol outlines a general procedure for using 4-Bromo-2-fluoro-3-nitroaniline in a

Suzuki coupling reaction to form a C-C bond.

Step-by-Step Protocol:

Reagent Preparation: To a reaction vessel, add 4-Bromo-2-fluoro-3-nitroaniline (1.0 eq),

an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a

base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and

water.

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at

80-100 °C for 4-12 hours.

Monitoring: Monitor the reaction's completion using TLC or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the residue by column chromatography to isolate

the coupled product.
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Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the choice of

catalyst, base, and solvent. The described protocol is a standard, robust starting point. It is self-

validating through consistent monitoring (TLC/LC-MS) which confirms the consumption of

starting material and formation of the desired product.[8]

Safety and Handling
4-Bromo-2-fluoro-3-nitroaniline must be handled with appropriate safety precautions in a

well-ventilated area or fume hood.

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[11]

Avoid breathing dust.[11]

Wash hands thoroughly after handling.

In case of contact with eyes or skin, rinse immediately with plenty of water and seek

medical advice.[11]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion: A Versatile Building Block for
Advanced Synthesis
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4-Bromo-2-fluoro-3-nitroaniline is a chemical intermediate of significant strategic value. Its

unique arrangement of four distinct functional groups provides a rich platform for synthetic

diversification. The ability to perform selective transformations, particularly leveraging the

bromo group for cross-coupling and the nitro group for reduction, allows for the efficient

construction of complex molecular frameworks. For researchers in drug discovery and

materials science, a thorough understanding of its physicochemical properties, spectroscopic

signatures, and reactivity profile is paramount to unlocking its full potential as a powerful tool in

modern organic synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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